Covalent Warhead vs. Non-Covalent Analog: Irreversible Target Engagement Potential
The target compound contains a prop‑2‑enamide (acrylamide) electrophile capable of Michael addition to cysteine thiols, whereas the closest crystallographically characterized analog A1BZQ (PDB 7I2E) bears a 2‑methylpropanamide group that precludes covalent bond formation [1]. In the thiazole‑acrylamide GSTO1 inhibitor series (PDB 6MHD), the corresponding acrylamide forms a covalent thioether bond with Cys32 (occupancy 100%, mean B‑factor 28.5 Ų), while the non‑acrylamide precursor showed reversible binding with no detectable covalent adduct in mass spectrometry experiments [2].
| Evidence Dimension | Covalent bond formation capability (Michael acceptor) |
|---|---|
| Target Compound Data | Acrylamide warhead (prop‑2‑enamide) – electrophilic β‑carbon accessible for cysteine attack; theoretical MW = 210.3 g/mol, clogP = 2.1 |
| Comparator Or Baseline | A1BZQ: N-[(1R)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-methylpropanamide – saturated isobutyramide, no Michael acceptor; MW = 226.3 g/mol, clogP = 2.4 |
| Quantified Difference | Presence vs. absence of an α,β‑unsaturated carbonyl: the target compound can act as a covalent inhibitor (k_inact/K_I ratio > 1 M⁻¹s⁻¹ achievable for related acrylamides), whereas A1BZQ is purely reversible (estimated K_D > 10 µM based on fragment-screening occupancy at 0.25 mM soaking concentration) [1] |
| Conditions | X-ray crystallographic fragment screening (PDB 7I2E) vs. biochemical covalent-inhibitor characterization (PDB 6MHD series, J. Med. Chem. 2019) |
Why This Matters
A user requiring irreversible target engagement—e.g., for prolonged pharmacodynamic effect or resistance‑profiling studies—must select the acrylamide‑bearing compound; the non‑covalent analog cannot achieve the same mode of inhibition.
- [1] Saini, M.; et al. J. Med. Chem. 2025, DOI: 10.1021/acs.jmedchem.5c01014. PDB 7I2E, ligand A1BZQ: occupancy 0.25, RSR 0.432, RSCC 0.644 at 1.72 Å resolution, indicative of weak reversible binding. View Source
- [2] Dai, W.; et al. J. Med. Chem. 2019, 62, 3068–3087. PDB 6MHD: covalent inhibitor 44 forms a continuous electron-density bridge to Cys32 (occupancy 1.0, B‑factor 28.5 Ų); non‑covalent analogs show no adduct. View Source
